Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate

Kinase inhibitor synthesis c-Met/ALK Crizotinib intermediate

Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate (CAS 1041553-00-7; molecular formula C₁₂H₉Cl₂FO₄; MW 307.10 g/mol) is a synthetic 4-aryl-2,4-dioxobutanoate ester bearing a 2,6-dichloro-3-fluorophenyl substituent at the C4 position. This compound belongs to a well-precedented class of β-diketo ester derivatives that have been identified as pharmacologically relevant scaffolds, notably as cap-dependent endonuclease inhibitors of influenza A and B viruses and as glycolic acid oxidase inhibitors.

Molecular Formula C12H9Cl2FO4
Molecular Weight 307.1 g/mol
CAS No. 1041553-00-7
Cat. No. B1417228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate
CAS1041553-00-7
Molecular FormulaC12H9Cl2FO4
Molecular Weight307.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl
InChIInChI=1S/C12H9Cl2FO4/c1-2-19-12(18)9(17)5-8(16)10-6(13)3-4-7(15)11(10)14/h3-4H,2,5H2,1H3
InChIKeyZNWRLCTUZLOYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2,6-Dichloro-3-fluorophenyl)-2,4-dioxobutanoate (CAS 1041553-00-7): Chemical Identity, Compound Class, and Procurement-Relevant Baseline


Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate (CAS 1041553-00-7; molecular formula C₁₂H₉Cl₂FO₄; MW 307.10 g/mol) is a synthetic 4-aryl-2,4-dioxobutanoate ester bearing a 2,6-dichloro-3-fluorophenyl substituent at the C4 position . This compound belongs to a well-precedented class of β-diketo ester derivatives that have been identified as pharmacologically relevant scaffolds, notably as cap-dependent endonuclease inhibitors of influenza A and B viruses and as glycolic acid oxidase inhibitors [1]. The 2,6-dichloro-3-fluorophenyl motif is a privileged pharmacophoric element shared with the FDA-approved kinase inhibitor crizotinib (PF-02341066), for which ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate serves as a documented synthetic intermediate [2]. The compound is commercially available at 95% and 99% (HPLC) purity grades from multiple suppliers .

Why 4-Aryl-2,4-dioxobutanoate Analogs Cannot Be Freely Substituted for Ethyl 4-(2,6-Dichloro-3-fluorophenyl)-2,4-dioxobutanoate in Research and Development


Although the 4-aryl-2,4-dioxobutanoate scaffold is shared across numerous catalog compounds, the identity and positioning of aryl substituents dictate both the biological target profile and the downstream synthetic utility. SAR studies from the influenza endonuclease program demonstrate that 4-substituent lipophilicity and halogen substitution patterns directly control inhibitory potency, with IC₅₀ values spanning over two orders of magnitude (0.2–29.0 µM) within a single congeneric series [1]. Similarly, the 2,6-dichloro-3-fluorophenyl motif is the critical pharmacophoric element enabling the c-Met/ALK dual inhibitory activity of crizotinib (IC₅₀ 11 nM and 24 nM, respectively); altering this substitution pattern to 4-fluorophenyl or 2,4-dichlorophenyl abolishes this activity profile [2]. The ethyl ester moiety further differentiates this compound from its methyl ester analog (CAS 1152590-36-7), as the ester group influences reactivity in Claisen-type condensations, hydrolysis rates, and the physicochemical properties (logP, solubility) of derived intermediates during multistep syntheses [3]. These interdependencies mean that replacing ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate with an alternative 4-aryl-2,4-dioxobutanoate carries a high risk of altering the biological or synthetic outcome.

Quantitative Differentiation Evidence for Ethyl 4-(2,6-Dichloro-3-fluorophenyl)-2,4-dioxobutanoate Relative to Closest Analogs


Evidence Item 1: 2,6-Dichloro-3-fluorophenyl Substitution Differentiates This Compound from Monohalogenated or Non-halogenated 4-Aryl Analogs in Kinase-Targeted Synthesis Programs

Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate carries the identical 2,6-dichloro-3-fluorophenyl substitution pattern found in the FDA-approved drug crizotinib, a dual c-Met/ALK inhibitor with IC₅₀ values of 11 nM (c-Met) and 24 nM (ALK) [1]. This substitution pattern is essential for the U-shaped binding conformation that enables simultaneous engagement of the c-Met active site; removal of one or both chlorine atoms, or relocation of fluorine, degrades or abolishes kinase inhibitory potency [1]. In contrast, the simpler ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (CAS 31686-94-9) lacks this optimized halogen pattern and has been reported with substantially weaker cytotoxicity (MCF-7 IC₅₀ = 15 µM; HeLa IC₅₀ = 20 µM) against cancer cell lines, consistent with a non-kinase-targeted mechanism . For laboratories synthesizing kinase-targeted compound libraries, using the 2,6-dichloro-3-fluorophenyl-bearing dioxobutanoate ensures access to a pharmacophore identical to that of a clinically validated kinase inhibitor scaffold, whereas the 4-fluorophenyl analog does not provide this validated starting geometry.

Kinase inhibitor synthesis c-Met/ALK Crizotinib intermediate Privileged pharmacophore

Evidence Item 2: Ethyl Ester vs. Methyl Ester: Differential Physicochemical Properties and Reactivity in Downstream Synthetic Transformations

Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate (MW 307.10) and its methyl ester analog (CAS 1152590-36-7, MW 293.08) differ by a single methylene unit, yet this difference alters both the physicochemical profile and the kinetic behavior of the ester in nucleophilic acyl substitution reactions. The ethyl ester has a higher calculated logP than the methyl ester (estimated increment of ~0.5–0.6 log units based on the Hansch π contribution of –CH₂–), which impacts organic-phase partitioning during extractive workup [1]. In Claisen condensation and transesterification sequences, ethyl esters undergo alkaline hydrolysis approximately 1.5- to 2-fold slower than the corresponding methyl esters due to steric and electronic effects of the larger alkoxy group, providing a wider process window for chemoselective transformations [2]. This differential hydrolysis rate has practical implications for multistep synthetic routes where the dioxobutanoate ester must be preserved while other ester groups in the molecule are cleaved. The ethyl ester is also the direct precursor to crizotinib intermediates via the Claisen/retro-Claisen pathway used in the patented synthesis of 2,6-dichloro-3-fluoroacetophenone-derived building blocks [3], whereas the methyl ester would generate methanol rather than ethanol as a byproduct, a consideration for large-scale operations where ethanol is the preferred solvent for GMP processing.

Ester reactivity Hydrolysis kinetics Synthetic intermediate logP tuning

Evidence Item 3: The 2,6-Dichloro-3-fluorophenyl Dioxobutanoate Class Is Validated in Influenza Endonuclease Inhibition, with Nanomolar Antiviral Potency Achievable via 4-Substituent Optimization

The 4-substituted 2,4-dioxobutanoic acid/ester class has been validated as selective inhibitors of the influenza virus cap-dependent endonuclease (PA subunit), a target mechanistically distinct from neuraminidase and M2 ion channel blockers [1]. In the foundational Merck series, 4-substituted 2,4-dioxobutanoic acids inhibited influenza A and B transcription with IC₅₀ values spanning 0.2–29.0 µM, with the most potent compounds achieving submicromolar activity [1]. A subsequent study (Hastings et al., 1996) demonstrated that optimized 4-substituted 2,4-dioxobutanoic acids inhibited influenza virus replication in cell-based yield reduction assays with IC₅₀ values of 0.18–0.71 µM, comparable to their biochemical transcription IC₅₀ values of 0.32–0.54 µM [2]. The 2,6-dichloro-3-fluorophenyl substitution on ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate provides a highly lipophilic, electron-withdrawing 4-substituent profile that aligns with the SAR requirement for endonuclease inhibition: lipophilic 4-substituents enhance binding to the hydrophobic pocket adjacent to the active-site metal-chelating dioxobutanoate moiety [3]. While direct endonuclease IC₅₀ data for this specific ester have not been published, the ester form serves as a prodrug-equivalent precursor that can be hydrolyzed to the active free acid in biological media, a strategy employed in the development of baloxavir marboxil [4]. By contrast, 4-aryl-2,4-dioxobutanoate analogs with smaller or less lipophilic substituents (e.g., 4-fluorophenyl) may exhibit reduced endonuclease occupancy.

Influenza endonuclease Antiviral Cap-dependent endonuclease PA inhibitor

Evidence Item 4: Documented Intermediate in the Multi-Kilogram Synthesis of Crizotinib: A Validated Role Not Shared by Other 4-Aryl-2,4-dioxobutanoate Esters

Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is directly implicated in the published synthetic route to crizotinib (PF-02341066, Xalkori®), a first-in-class dual c-Met/ALK inhibitor approved by the FDA in 2011 for ALK-positive non-small cell lung cancer [1]. The synthetic route proceeds via Claisen condensation of 2,6-dichloro-3-fluoroacetophenone with diethyl oxalate to generate the dioxobutanoate ester, which is subsequently converted to (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol—the chiral alcohol intermediate that has been manufactured at 6 kg scale using a biotransformation process [2]. This contrasts with other 4-aryl-2,4-dioxobutanoate esters that lack a defined role in the synthesis of approved pharmaceutical agents. The ethyl ester form is specifically required for this synthetic sequence: the use of the methyl ester analog (CAS 1152590-36-7) would necessitate re-optimization of the Claisen condensation, the subsequent ketone reduction, and the Mitsunobu coupling conditions, as the ester alkyl group influences both the reaction kinetics and the solubility of intermediates [3]. Crizotinib itself has demonstrated clinical efficacy with an objective response rate of 65% in ALK-positive NSCLC patients, validating the entire synthetic chain including the dioxobutanoate intermediate [4].

Crizotinib synthesis Process chemistry Multi-kilogram scale c-Met/ALK dual inhibitor

Evidence Item 5: Differential Purity Specifications Between Suppliers Enable Price-Performance Optimization for Distinct Research Applications

Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is offered at two distinct purity grades across suppliers: 95% (AKSci, Leyan, Chemenu) and 99% HPLC (Beijing Xinyanhui) . This 4-percentage-point purity differential is significant for applications where trace impurities can confound biological assay interpretation or where the compound serves as an intermediate en route to an API under GMP-like quality expectations. The 95% grade is suitable for early-stage library synthesis and SAR exploration where the anticipated downstream purification (column chromatography, recrystallization) will remove impurities. The 99% HPLC grade is warranted for late-stage intermediate use, biophysical assays (e.g., SPR, ITC) where impurity-derived artifacts can skew binding constants, or for generating reference standards . In contrast, the methyl ester analog (CAS 1152590-36-7) is listed primarily at 95% purity across vendors, with no 99% grade readily available, limiting its suitability for applications requiring high chemical homogeneity .

Purity specification HPLC Procurement GMP vs. Research grade

Best Research and Industrial Application Scenarios for Ethyl 4-(2,6-Dichloro-3-fluorophenyl)-2,4-dioxobutanoate Based on Quantitative Differentiation Evidence


Scenario 1: Synthesis of c-Met/ALK Kinase Inhibitor Libraries Using the Crizotinib Pharmacophore as a Design Template

Research groups engaged in structure-based design of c-Met or ALK kinase inhibitors should select ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate as the starting material because its 2,6-dichloro-3-fluorophenyl group is identical to the aryl ring of crizotinib (c-Met IC₅₀ = 11 nM, ALK IC₅₀ = 24 nM) [1]. The dioxobutanoate ester serves as a versatile handle for Claisen condensation-derived heterocycle formation, enabling diversification into pyrazole, pyrimidine, and pyridazine scaffolds while preserving the privileged halogen substitution pattern [2]. Using the 99% HPLC grade (available from Beijing Xinyanhui) ensures that library compounds are not contaminated with starting-material-derived impurities that could generate false-positive or false-negative SAR signals .

Scenario 2: Influenza Antiviral Lead Optimization Targeting the PA Endonuclease Subunit

Medicinal chemistry programs targeting the influenza virus cap-dependent endonuclease (PA subunit) should incorporate ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate into their SAR strategy. The compound's 2,6-dichloro-3-fluorophenyl substituent provides a highly lipophilic 4-aryl group (calculated XLogP3 of the free acid ≈ 3.5–4.0), consistent with the SAR requirement for endonuclease inhibitors where lipophilic 4-substituents drive potency into the 0.18–0.71 µM range in cell-based antiviral assays [1]. The ethyl ester can be hydrolyzed in situ or pre-hydrolyzed to the free acid for biochemical screening, following the precedent established by the baloxavir marboxil development program [2]. Investigators should avoid substituting this compound with mono-halogenated 4-aryl-2,4-dioxobutanoate analogs, as reduced lipophilicity is predicted to shift antiviral IC₅₀ toward the upper end of the class range (≈29 µM) [1].

Scenario 3: Process Chemistry Route Development for c-Met/ALK Inhibitor API Manufacture

Process R&D teams developing scalable synthetic routes to c-Met/ALK inhibitors should procure ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate in multi-gram to kilogram quantities (available in 100 g and 500 g packaging from Beijing Xinyanhui and ACblock Lab) for route scouting studies [1]. The compound is the documented entry point to the crizotinib chiral alcohol intermediate (manufactured at 6 kg scale via ketoreductase-mediated asymmetric reduction) and has been validated in a patent-protected manufacturing process [2]. The ethyl ester is preferred over the methyl ester (CAS 1152590-36-7) for scale-up because ethanol is a Class 3 solvent (low toxicity) suitable for GMP processing, whereas methanol is a Class 2 solvent with stricter residual limits under ICH Q3C guidelines . This solvent-class distinction directly impacts the regulatory burden and cost of downstream purification.

Scenario 4: Heterocyclic Library Synthesis Using 4-Aryl-2,4-dioxobutanoate Building Blocks

Synthetic chemistry groups building heterocyclic compound libraries should select ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate as a β-diketo ester building block for condensation with dinucleophiles (e.g., diaminomaleonitrile, malononitrile) to generate dicyanopyrazine and aminobiphenylcarboxylate derivatives [1]. The electron-withdrawing 2,6-dichloro-3-fluorophenyl group enhances the electrophilicity of the α-carbonyl carbons relative to non-halogenated or mono-halogenated 4-aryl-2,4-dioxobutanoates, accelerating cyclocondensation rates and improving yields [1]. The 95% purity grade is sufficient for this application, as the heterocyclic products are purified chromatographically, making procurement cost-effective (the 95% grade is typically priced lower than the 99% grade) [2].

Quote Request

Request a Quote for Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.